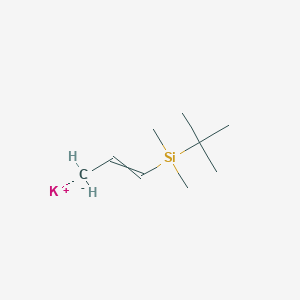
potassium;tert-butyl-dimethyl-prop-1-enylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;tert-butyl-dimethyl-prop-1-enylsilane is a chemical compound that features a tert-butyl group, a dimethyl group, and a prop-1-enylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;tert-butyl-dimethyl-prop-1-enylsilane typically involves the reaction of tert-butyl-dimethylchlorosilane with potassium hydride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
[ \text{tert-butyl-dimethylchlorosilane} + \text{potassium hydride} \rightarrow \text{this compound} + \text{hydrogen chloride} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;tert-butyl-dimethyl-prop-1-enylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium;tert-butyl-dimethyl-prop-1-enylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules that contain silicon.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of silicon-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of potassium;tert-butyl-dimethyl-prop-1-enylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyl and dimethyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The potassium ion can act as a counterion, stabilizing the reactive intermediates formed during the reactions.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethyl(2-propynyloxy)silane
- Trimethylsilyl derivatives
- Dimethylsilyl derivatives
Uniqueness
Potassium;tert-butyl-dimethyl-prop-1-enylsilane is unique due to the presence of the potassium ion, which can influence its reactivity and solubility in different solvents. The combination of the tert-butyl and dimethyl groups also provides unique steric and electronic properties that can be exploited in various chemical transformations.
Propiedades
Número CAS |
675879-67-1 |
|---|---|
Fórmula molecular |
C9H19KSi |
Peso molecular |
194.43 g/mol |
Nombre IUPAC |
potassium;tert-butyl-dimethyl-prop-1-enylsilane |
InChI |
InChI=1S/C9H19Si.K/c1-7-8-10(5,6)9(2,3)4;/h7-8H,1H2,2-6H3;/q-1;+1 |
Clave InChI |
UQJWBQATUMZNOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)C=C[CH2-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)
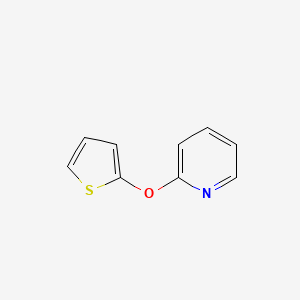
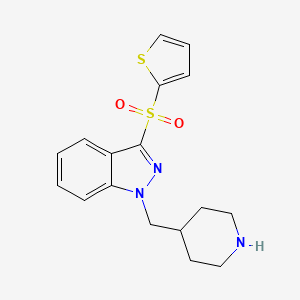
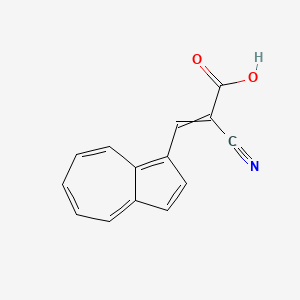
![4-[4-(4-Carboxyphenyl)-1,4-diphenylbuta-1,3-dien-1-yl]benzoic acid](/img/structure/B12516319.png)
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)
![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)

![4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol](/img/structure/B12516334.png)


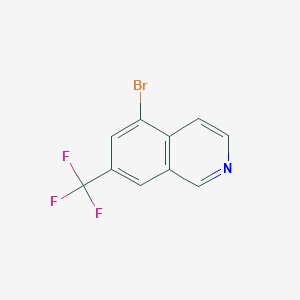
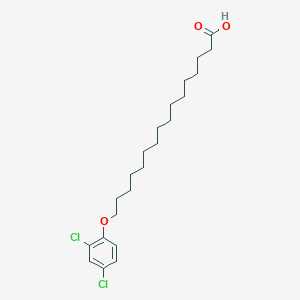
![2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol](/img/structure/B12516350.png)
